(5Z)-5-(2-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- typically involves the condensation of 2-methoxybenzaldehyde with 3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4-thiazolidinone in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent like ethanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidinones .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new antibiotics and antiviral drugs.
Medicine: Shows potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It also has anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. It can also interact with DNA and proteins, causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: Similar structure but with different substituents, leading to variations in biological activity.
Thiazolidine-2,4-dione, 5-(4-methoxyphenyl)methylene-: Another thiazolidinone derivative with distinct pharmacological properties.
Uniqueness
4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C16H17NO3S2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NO3S2/c1-19-13-7-3-2-5-11(13)9-14-15(18)17(16(21)22-14)10-12-6-4-8-20-12/h2-3,5,7,9,12H,4,6,8,10H2,1H3/b14-9- |
InChI Key |
MHMDNFUWYBZSGB-ZROIWOOFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3CCCO3 |
Origin of Product |
United States |
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